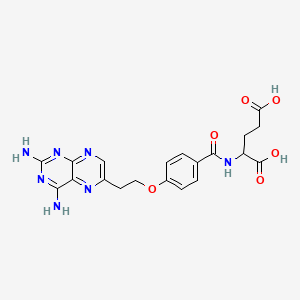

11-Oxahomoaminopterin

Description

Historical Context of Antifolate Development

The journey of antifolate development began in the 1940s, driven by the effort to combat leukemia. oup.com An initial hypothesis that acute leukemia might stem from a folate deficiency led to the treatment of patients with folic acid; however, this tragically accelerated the disease. oup.commdedge.com This outcome spurred a pivotal shift in research towards folate inhibitors, or antifolates. mdedge.com The reasoning was that if folic acid promoted the growth of leukemic cells, a compound that blocked its action should inhibit their proliferation. mdedge.com

This line of inquiry led to the synthesis and clinical introduction of aminopterin (B17811) in 1948, which, for the first time, induced temporary remissions in children with acute lymphoblastic leukemia. mdedge.comnih.gov While these remissions were brief, aminopterin's activity established that the disease was treatable and ignited optimism for the potential of cancer chemotherapy. nih.gov Shortly after, methotrexate (B535133), a derivative of aminopterin, was developed. mdedge.comnih.gov It proved to be less toxic and easier to synthesize, eventually replacing aminopterin in clinical use and becoming a foundational drug in cancer treatment. mdedge.comnih.gov

The success of these early antifolates spurred decades of research into modifying the folate structure to develop new agents with improved therapeutic profiles. acs.org This research has expanded beyond cancer to include treatments for autoimmune diseases and bacterial infections. oup.commdedge.comnih.gov Over the years, new generations of antifolates like pemetrexed (B1662193) and pralatrexate (B1268) have been developed, targeting different enzymes within the folate pathway or possessing enhanced transport properties into cancer cells. nih.govresearchgate.net

Classification of 11-Oxahomoaminopterin within Antimetabolite and Folic Acid Antagonist Categories

This compound is classified as a synthetic antifolate agent. ontosight.aimedchemexpress.com As an antimetabolite, it functions by inhibiting the metabolic pathways of folic acid, which is crucial for cell division and DNA synthesis. ontosight.ai It belongs to the broader category of folic acid antagonists, a class of drugs designed to block the actions of folate. ontosight.ainih.gov

Specifically, this compound is a derivative of aminopterin, placing it within the family of classical antifolates that primarily target the enzyme dihydrofolate reductase (DHFR). nih.govaldeyra.com Its chemical structure features a pteridine (B1203161) ring, a characteristic of folate analogs, and it is a derivative of glutamic acid. ontosight.ai The defining feature of this compound is the modification in the C9-N10 bridge region of the folate molecule, a key area for enzymatic interaction. nih.gov

Table 1: Classification of this compound

| Category | Classification |

| Therapeutic Class | Antimetabolite, Antineoplastic Agent acs.orgnih.gov |

| Pharmacological Class | Folic Acid Antagonist nih.gov |

| Chemical Class | Pteridine Derivative, Aminopterin Analog ontosight.ainih.gov |

| Functional Class | Dihydrofolate Reductase (DHFR) Inhibitor medchemexpress.comnih.gov |

Significance of Altered C9-N10 Bridge Region in Folate Analogues

The C9-N10 bridge region of the folic acid molecule is a critical determinant of its biological activity and interaction with folate-dependent enzymes. This region connects the p-aminobenzoyl glutamate (B1630785) (PABA-Glu) side chain to the pteridine ring. Modifications within this bridge have been a major focus of research in the development of novel folate antagonists.

The rationale behind altering the C9-N10 bridge is to enhance the binding affinity and selectivity of the analogue for target enzymes, such as dihydrofolate reductase (DHFR), over the natural substrate. researchgate.net Such modifications can also influence the transport of the drug into cells and its subsequent metabolism, including polyglutamation, a process that can trap the drug inside the cell and increase its inhibitory potency. nih.gov

In the case of this compound, the name itself alludes to the specific alteration: "oxa" indicates the replacement of a carbon atom with an oxygen atom, and "homo" signifies the addition of a methylene (B1212753) group, extending the bridge. nih.gov This modification of replacing the N10 atom with an oxygen atom and extending the side chain differentiates it from classical antifolates like methotrexate. nih.govnih.gov Research into analogues with similar bridge modifications, such as 10-oxafolic acid and 10-oxaaminopterin (B13407698), has shown that these changes can lead to potent antifolate activity. nih.gov Specifically, 10-oxaaminopterin demonstrated powerful inhibition of Lactobacillus casei DHFR, comparable to methotrexate. nih.gov Similarly, the synthesis of 11-thiohomoaminopterin (B1663915), where sulfur replaces the oxygen, was also explored to understand the impact of different heteroatoms in this position. nih.gov

These structural changes can alter the molecule's conformation, flexibility, and electronic properties, thereby influencing how it fits into the enzyme's active site. The goal of these synthetic efforts is to create compounds with improved therapeutic indices, potentially overcoming mechanisms of resistance to existing antifolate drugs.

Research Rationale and Scope for this compound Studies

The primary rationale for the synthesis and investigation of this compound was to explore the therapeutic potential of a folate analogue with a modified C9-N10 bridge. nih.gov The research aimed to determine if the inclusion of an oxygen atom and the extension of the side chain could yield a compound with favorable antitumor properties. nih.gov

The scope of the research on this compound encompassed several key areas:

Chemical Synthesis: A multi-step chemical synthesis was developed to construct the novel structure of this compound and its 4-hydroxy analogue, 11-oxahomofolic acid. acs.orgnih.gov

Biochemical Activity: The compound was evaluated for its antifolate activity against folate-requiring microorganisms, such as Lactobacillus casei and Streptococcus faecium. nih.gov Its ability to inhibit the enzyme Lactobacillus casei dihydrofolate reductase (DHFR) was also a key measure of its biochemical potency. nih.gov

Cellular Transport: Studies were conducted to assess the transport of this compound into tumor cells, specifically using L1210 and Ehrlich tumor cell lines, to understand its uptake via the methotrexate transport system. nih.gov

In Vitro and In Vivo Antitumor Evaluation: The growth inhibitory activity of the compound was tested in L1210 leukemia cell cultures. nih.gov Furthermore, its effectiveness as an antitumor agent was evaluated in mice bearing L1210 leukemia. nih.gov

The research aimed to compare the biological and therapeutic activities of this compound with those of the well-established antifolate, methotrexate. nih.gov While the compound did exhibit antifolate activity and DHFR inhibition, it was found to be significantly less potent than methotrexate in both cell culture and animal models. nih.gov

Table 2: Research Findings for this compound

| Research Area | Finding | Reference |

| Antifolate Activity | Showed activity against two folate-requiring microorganisms. | nih.gov |

| DHFR Inhibition | Inhibited Lactobacillus casei DHFR. | nih.gov |

| In Vitro Growth Inhibition | 15 times weaker than methotrexate in L1210 cell lines. | nih.gov |

| In Vivo Antitumor Activity | Inactive against L1210 leukemia in mice at the maximum tested dose. | nih.gov |

Structure

2D Structure

Properties

CAS No. |

78520-72-6 |

|---|---|

Molecular Formula |

C20H21N7O6 |

Molecular Weight |

455.4 g/mol |

IUPAC Name |

2-[[4-[2-(2,4-diaminopteridin-6-yl)ethoxy]benzoyl]amino]pentanedioic acid |

InChI |

InChI=1S/C20H21N7O6/c21-16-15-17(27-20(22)26-16)23-9-11(24-15)7-8-33-12-3-1-10(2-4-12)18(30)25-13(19(31)32)5-6-14(28)29/h1-4,9,13H,5-8H2,(H,25,30)(H,28,29)(H,31,32)(H4,21,22,23,26,27) |

InChI Key |

JTHMPDYXHCUKIJ-UHFFFAOYSA-N |

Isomeric SMILES |

C1=CC(=CC=C1C(=O)N[C@@H](CCC(=O)O)C(=O)O)OCCC2=CN=C3C(=N2)C(=NC(=N3)N)N |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)OCCC2=CN=C3C(=N2)C(=NC(=N3)N)N |

Appearance |

Solid powder |

Other CAS No. |

78520-72-6 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

11-Oxahomoaminopterin; NSC 325304; NSC-325304; NSC325304; |

Origin of Product |

United States |

Chemical Synthesis and Analog Development of 11 Oxahomoaminopterin

Methodologies for the Chemical Synthesis of 11-Oxahomoaminopterin

The chemical synthesis of this compound has been achieved through a multi-step process that builds the molecule by sequentially connecting its three main components: the pteridine (B1203161) ring system, the p-aminobenzoyl moiety (or a bioisostere), and the L-glutamate side chain. nih.govacs.org The procedures developed were also found to be applicable for the synthesis of the related compound, 11-oxahomofolic acid. nih.gov

The primary synthetic route for this compound involves the initial construction of a side-chain intermediate which is then coupled to a pyrimidine (B1678525) precursor before the final cyclization to form the pteridine ring. nih.govacs.org The key steps are as follows:

Side-Chain Construction : The synthesis begins with the reaction of 1-bromo-4-[p-(carbomethoxy)phenoxy]-2-butanone with sodium azide (B81097) to yield 1-azido-4-[p-(carbomethoxy)phenoxy]-2-butanone. nih.govacs.org

Protection and Hydrolysis : The carbonyl group of the azido (B1232118) intermediate is protected as an ethylene (B1197577) ketal. Subsequent base hydrolysis of the carbomethoxy group yields the corresponding carboxylic acid, 1-azido-4-(p-carboxyphenoxy)-2-butanone ketal. nih.gov

Glutamate (B1630785) Conjugation : This carboxylic acid intermediate is then coupled with diethyl L-glutamate. nih.gov

Reduction and Deprotection : The azido group is reduced, for instance through catalytic hydrogenation, to an amine. nih.govnih.gov

Pyrimidine Coupling : The resulting amino side-chain glutamate conjugate is reacted with a suitable pyrimidine, such as 6-chloro-2,4-diamino-5-nitropyrimidine. nih.gov

Pteridine Ring Formation : The final pteridine ring system is constructed through a series of steps that include reduction of the nitro group (e.g., using dithionite), cyclization, oxidation, and hydrolysis of the ester groups to yield this compound. nih.govacs.org

Table 1: Key Synthetic Intermediates for this compound

| Intermediate Compound Name | Role in Synthesis |

| 1-bromo-4-[p-(carbomethoxy)phenoxy]-2-butanone | Starting material for the side-chain synthesis. nih.gov |

| 1-azido-4-[p-(carbomethoxy)phenoxy]-2-butanone | Product of nucleophilic substitution, introducing the nitrogen atom precursor for the C9-N10 bridge. nih.govacs.org |

| 1-azido-4-(p-carboxyphenoxy)-2-butanone ketal | Protected intermediate ready for coupling with the glutamate moiety. nih.gov |

| Diethyl N-[p-(1-azido-2-oxo-4-thiobutanoyl)benzoyl]-L-glutamate ketal | A glutamate conjugate intermediate used in the synthesis of related thio-analogs, illustrating a similar strategy. nih.gov |

| Diethyl N-[(\alpha-amino-2-oxo-4-butanoyl)-p-anisoyl]-L-glutamate ketal | The key side-chain amine, ready for coupling with the pyrimidine ring precursor. nih.gov |

| 6-chloro-2,4-diamino-5-nitropyrimidine | The pyrimidine precursor that will form part of the final pteridine ring. nih.gov |

The process involves protecting the reactive carbonyl group of 1-azido-4-[p-(carbomethoxy)phenoxy]-2-butanone as an ethylene ketal. nih.gov This protection prevents unwanted side reactions during the subsequent hydrolysis of the ester and coupling with glutamate. nih.gov After the glutamate side chain is attached, the azide is reduced to a primary amine, which then serves as the nucleophile for reaction with the chloropyrimidine derivative to build the pteridine ring system. nih.govnih.gov

The success of the synthesis hinges on the use of specific reagents and methods to facilitate key transformations.

Sodium Azide : This reagent is used in a nucleophilic substitution reaction to displace the bromide from 1-bromo-4-[p-(carbomethoxy)phenoxy]-2-butanone, thereby introducing the azide group. nih.govnih.gov This azide serves as a masked form of the amine that is later revealed by reduction. nih.gov

Isobutyl Chloroformate (IBCF) : The coupling of the carboxylic acid intermediate (1-azido-4-(p-carboxyphenoxy)-2-butanone ketal) with diethyl L-glutamate is achieved using the mixed anhydride (B1165640) method, for which isobutyl chloroformate is a key reagent. nih.govnih.gov IBCF activates the carboxyl group by forming a mixed anhydride intermediate. nih.govresearchgate.net This activated intermediate is highly reactive towards the amine group of diethyl L-glutamate, facilitating the formation of an amide bond to create the glutamate conjugate. nih.gov This method is widely used in peptide synthesis and the creation of other folate analogs. nih.govresearchgate.netresearchgate.net

Dithionite (B78146) : Sodium dithionite is a common reducing agent used in the later stages of the synthesis to reduce the nitro group on the pyrimidine ring to an amine. nih.gov This reduction is a crucial step before the intramolecular cyclization that forms the final bicyclic pteridine ring system. nih.gov

Synthesis of Related Folate Analogues and Structural Homologs

The synthetic strategies developed for this compound have been adapted to create a variety of related folate analogs. These modifications aim to explore structure-activity relationships and develop compounds with different biological properties.

A primary focus of analog development has been the modification of the bridge connecting the p-aminobenzoyl and pteridine moieties. The synthesis of this compound, where a -CH2-O-CH2- group replaces the N10-CH2- unit of aminopterin (B17811), is itself an example of this strategy. nih.govacs.org

Another significant alteration involves replacing the oxygen atom in the bridge with sulfur. This led to the synthesis of 11-thiohomoaminopterin (B1663915) and 11-thiohomofolic acid. nih.govnih.gov The synthesis of these thio-analogs follows a parallel route to their oxa-counterparts. nih.gov For example, the synthesis of 11-thiohomoaminopterin involves reacting 1-chloro-4-[p-(carbomethoxy)thiophenoxy]-2-butanone with sodium azide to create the key azido intermediate, which is then elaborated in a similar fashion to the oxa-analog. nih.gov These systematic changes in the bridge region are crucial for probing the spatial and electronic requirements of folate-dependent enzymes. researchgate.net

Table 2: Examples of C9-N10 Bridge Modifications

| Analog Name | Bridge Structure | Key Feature | Reference |

| Aminopterin | -NH-CH2- | Natural bridge precursor | researchgate.net |

| Methotrexate (B535133) | -N(CH3)-CH2- | N10-methylation | mdpi.com |

| This compound | -O-CH2-CH2- | Oxygen insertion and homologation | nih.gov |

| 11-Thiohomoaminopterin | -S-CH2-CH2- | Sulfur insertion and homologation | nih.gov |

| 5,8-Dideaza-analogs | Carbon for Nitrogen substitution | Pteridine ring modification | mdpi.com |

Beyond the C9-N10 bridge, other regions of the folate molecule have been targeted for modification to create novel analogs.

Pteridine Ring System : Modifications to the pteridine ring itself are a common strategy. This includes the synthesis of quinazoline (B50416) analogs, where the pyrazine (B50134) ring of the pteridine is replaced by a benzene (B151609) ring. nih.gov Another approach involves creating dideaza analogs, such as 5,8-dideazamethotrexate, where nitrogens at positions 5 and 8 are replaced with carbon atoms. mdpi.com These changes significantly alter the electronic properties and shape of the molecule. mdpi.commdpi.com

Benzene Ring System : The p-aminobenzoyl portion of the molecule has also been a target for chemical alteration. For instance, azafolic acids have been synthesized where a carbon atom in the benzene ring is replaced by a nitrogen atom, creating pyridinyl or pyrazinyl bioisosteres. acs.org These modifications are designed to change the molecule's binding interactions with target enzymes. acs.org

These diverse synthetic efforts highlight the chemical versatility of the folate scaffold and the ongoing search for new antifolates by systematically modifying each of its constituent parts.

Derivatization for Conjugation and Ligand-Agent Systems

The strategic derivatization of this compound is a critical process for its application in ligand-agent systems, where the antifolate is tethered to a targeting moiety, such as a vitamin or an antibody, to facilitate its selective delivery to pathological cells. This approach leverages the high affinity of certain cell surface receptors for their specific ligands, thereby concentrating the therapeutic agent at the site of disease and minimizing systemic exposure. The primary site for derivatization on this compound, as with other folate analogs, is the glutamate moiety, which possesses carboxylic acid groups that can be chemically modified to form stable linkages with other molecules.

The chemical synthesis of this compound itself lays the groundwork for such derivatization. A key step in its synthesis involves the coupling of a protected pteroic acid precursor with a glutamate derivative. nih.gov This fundamental conjugation chemistry highlights the feasibility of attaching various molecules to the glutamate portion of the molecule.

Synthetic Approach to Enable Conjugation

The synthesis of this compound has been carried out through a multi-step process that builds the molecule in a manner that is amenable to the creation of derivatives for conjugation. nih.gov The process begins with the synthesis of a key intermediate, 1-azido-4-(p-carboxyphenoxy)-2-butanone ketal (13), which contains a carboxylic acid group that serves as a handle for conjugation to the glutamate moiety. nih.gov

The glutamate portion is introduced via a coupling reaction. Specifically, the glutamate conjugate, diethyl N-[(alpha-amino-2-oxo-4-butanoyl)-p-anisoyl]-L-glutamate ketal (15), is prepared from intermediate 13 using the isobutyl chloroformate method. nih.gov This method activates the carboxylic acid of the p-carboxyphenoxy intermediate, allowing for the formation of an amide bond with the amino group of diethyl L-glutamate. This foundational step in the synthesis of the parent molecule demonstrates how the glutamate side chain is incorporated and, by extension, how it can be modified.

Table 1: Key Synthetic Steps for this compound Amenable to Derivatization

| Step | Reactants | Key Reagent/Method | Product | Significance for Derivatization |

| 1 | 1-azido-4-(p-carboxyphenoxy)-2-butanone ketal (13), Diethyl L-glutamate | Isobutyl chloroformate | Glutamate conjugate (14) | Demonstrates the feasibility of coupling at the carboxylic acid position to form an amide linkage with the glutamate moiety. nih.gov |

| 2 | Glutamate conjugate (14) | Hydrogenation | Diethyl N-[(alpha-amino-2-oxo-4-butanoyl)-p-anisoyl]-L-glutamate ketal (15) | Provides the key intermediate with the glutamate side chain ready for further elaboration into the final pteridine ring system. nih.gov |

Strategies for Ligand-Agent System Development

For the development of ligand-agent systems, the derivatization of this compound would conceptually follow established principles for folate-drug conjugates. The goal is to create a stable linkage between this compound and a targeting ligand, often through a spacer or linker molecule that can influence the solubility, stability, and release characteristics of the conjugate.

The carboxylic acid groups of the glutamate moiety of this compound are the primary targets for chemical modification. These groups can be activated to react with amine-functionalized linkers or directly with amine groups on a targeting ligand to form a stable amide bond. The use of protecting groups is essential during such syntheses to ensure that the desired carboxylic acid group is selectively modified.

While specific examples of this compound being derivatized for ligand-agent systems are not detailed in the primary literature, the synthetic strategies employed for analogous compounds, such as methotrexate and other folate derivatives, provide a clear blueprint. These strategies often involve:

Amide Bond Formation: Activation of the γ-carboxyl group of the glutamate residue followed by reaction with an amino-containing linker or ligand.

Ester Linkages: Formation of an ester bond, although this is generally less stable in vivo compared to amide bonds.

Click Chemistry: Introduction of bioorthogonal functional groups (e.g., azides or alkynes) onto a modified this compound and a corresponding functional group on the ligand, allowing for a highly efficient and specific conjugation reaction.

The design of the linker is also a critical aspect of developing effective ligand-agent systems. Linkers can be designed to be either non-cleavable or cleavable. Cleavable linkers are designed to release the active drug from the targeting ligand upon encountering a specific physiological trigger within the target cell, such as a change in pH or the presence of specific enzymes.

Biochemical Mechanisms of Action

Overview of Folate Metabolism and its Central Role in Cellular Biochemical Pathways

Folate, a B-vitamin, is essential for a variety of metabolic processes crucial for cell growth and division. Its biologically active form, tetrahydrofolate (THF), and its derivatives are coenzymes in one-carbon transfer reactions. These reactions are fundamental to the de novo synthesis of purine (B94841) nucleotides (adenine and guanine) and the pyrimidine (B1678525) nucleotide, thymidylate.

Folate metabolism is a complex network of enzymatic reactions that provide the necessary one-carbon units for the synthesis of DNA, RNA, and amino acids such as methionine. By participating in the synthesis of these essential building blocks, folate plays a central role in DNA replication, repair, and methylation. Consequently, the disruption of folate metabolism can have profound effects on rapidly proliferating cells, which have a high demand for nucleotide synthesis.

Antimetabolite Action: Interference with De Novo Nucleotide Biosynthesis

As an antimetabolite, 11-Oxahomoaminopterin functions by interfering with the normal metabolic pathways of folate. Its structural similarity to endogenous folates allows it to interact with folate-dependent enzymes, thereby disrupting the synthesis of nucleotides, which are the essential precursors of DNA and RNA.

Disruption of Purine Biosynthesis Pathways

The de novo synthesis of purine nucleotides is a multi-step process that requires two folate-dependent enzymes: glycinamide (B1583983) ribonucleotide formyltransferase (GARFT) and aminoimidazole carboxamide ribonucleotide formyltransferase (AICARFT). These enzymes donate formyl groups, which are crucial for the formation of the purine ring structure. By acting as an antagonist to folate coenzymes, this compound is expected to inhibit these steps, leading to a depletion of the purine nucleotide pool and subsequent impairment of DNA and RNA synthesis.

Disruption of Pyrimidine Biosynthesis Pathways

While purine synthesis is directly dependent on folate cofactors for ring formation, the synthesis of pyrimidine nucleotides is indirectly affected. Specifically, the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a critical step in DNA synthesis, is catalyzed by thymidylate synthase (TS). This reaction requires 5,10-methylenetetrahydrofolate as a one-carbon donor. Inhibition of the folate cycle by compounds like this compound can limit the availability of this essential cofactor, thereby disrupting thymidylate synthesis.

Enzyme Inhibition Profile of this compound

The primary mechanism of action of many antifolates is the direct inhibition of key enzymes within the folate metabolic pathway.

Dihydrofolate Reductase (DHFR) Inhibition

Dihydrofolate reductase (DHFR) is a critical enzyme that reduces dihydrofolate (DHF) to the active tetrahydrofolate (THF). The regeneration of THF is essential to maintain the intracellular pool of folate coenzymes required for nucleotide synthesis. This compound, as a folate analog, is a potent inhibitor of DHFR. By binding to the active site of DHFR with high affinity, it prevents the reduction of DHF, leading to a depletion of THF and its derivatives. This enzymatic blockade is a key factor in its antimetabolite activity.

| Enzyme Target | Inhibitor | IC50 (µM) | Source Organism |

| Dihydrofolate Reductase (DHFR) | This compound | Data not available | Data not available |

IC50 values represent the concentration of an inhibitor that is required for 50% inhibition of an enzyme's activity in vitro.

Thymidylate Synthase (TS) Inhibition

| Enzyme Target | Inhibitor | Ki (µM) |

| Thymidylate Synthase (TS) | This compound | Data not available |

Ki (inhibition constant) is a measure of the inhibitor's binding affinity to the enzyme.

Glycinamide Ribonucleotide Formyltransferase (GARFT) Inhibition

Glycinamide ribonucleotide formyltransferase (GARFT) is a crucial folate-dependent enzyme in the de novo purine biosynthesis pathway. nih.govwikipedia.org This pathway is essential for the synthesis of nucleotides required for DNA and RNA replication, particularly in rapidly proliferating cells. nih.gov GARFT catalyzes the transfer of a formyl group from 10-formyltetrahydrofolate to glycinamide ribonucleotide (GAR), forming N-formylglycinamide ribonucleotide (fGAR). wikipedia.orgebi.ac.uk This step is one of the foundational stages in the formation of the purine ring.

The role of GARFT in sustaining cell proliferation has made it a significant target for the development of antineoplastic agents. nih.govebi.ac.uknih.gov Overexpression of GARFT has been observed in various cancers, including gliomas and hepatocellular carcinoma, and is often associated with a poor prognosis. nih.govnih.gov Consequently, inhibitors of this enzyme are investigated for their potential to disrupt purine synthesis and selectively halt the growth of cancer cells.

However, based on available scientific literature, there is no specific information detailing the direct inhibition of Glycinamide Ribonucleotide Formyltransferase (GARFT) by this compound. Research has focused on other folate analogues as GARFT inhibitors, but the interaction of this compound with this particular enzyme has not been characterized in the reviewed studies.

Kinetic Analysis of Enzyme Inhibition and Binding Characteristics

While direct kinetic data such as Ki (inhibition constant) or Km (Michaelis constant) for this compound are not extensively detailed in the available literature, its inhibitory activity has been evaluated against Dihydrofolate Reductase (DHFR) and in cellular growth assays. DHFR is another critical enzyme in folate metabolism that reduces dihydrofolate to tetrahydrofolate, a key cofactor for nucleotide synthesis. nih.gov

Research indicates that this compound is an inhibitor of Lactobacillus casei DHFR. Furthermore, its biological activity was assessed in L-1210 leukemia cell cultures, where it demonstrated growth inhibitory properties. When compared to methotrexate (B535133), a potent and widely studied DHFR inhibitor, this compound was found to be 15 times weaker in inhibiting the growth of L-1210 cells. This suggests a significantly lower affinity for its cellular target(s) or reduced cellular uptake compared to methotrexate. Despite showing activity against folate-requiring microorganisms, this compound was reported to be inactive against L-1210 leukemia in mice at the maximum tested dose.

| Compound | Target/Assay | Organism/Cell Line | Relative Potency |

|---|---|---|---|

| This compound | Dihydrofolate Reductase (DHFR) | Lactobacillus casei | Active Inhibitor |

| This compound | Growth Inhibition | L-1210 Leukemia Cells | 15x Weaker than Methotrexate |

| Methotrexate | Growth Inhibition | L-1210 Leukemia Cells | Baseline |

Cellular Uptake and Transport Mechanisms

Investigation of Interactions with Known Folate Transport Systems (e.g., Methotrexate Transport System)

The cellular uptake of antifolates is a critical determinant of their pharmacological activity. These compounds typically enter cells using transport systems designed for natural folates. The primary pathway for methotrexate and other reduced folates is the reduced folate carrier (RFC). nih.govresearchgate.netwikipathways.org

Studies were conducted to determine if this compound utilizes these established folate transport pathways. The compound's ability to be transported via the methotrexate transport system was specifically tested in two different cancer cell lines: L-1210 (murine leukemia) and Ehrlich tumor cells. These experiments are crucial for understanding the compound's bioavailability at the cellular level and provide insight into potential mechanisms of action and resistance. The results from these transport studies were compared with those of related folate analogues to better characterize its transport properties. While the specific influx rates were not detailed, the investigation confirms that its interaction with the methotrexate transport system was a key aspect of its preclinical evaluation.

| Compound | Transport System Investigated | Cell Lines Used | Status |

|---|---|---|---|

| This compound | Methotrexate Transport System | L-1210 | Transport Ability Tested |

| This compound | Methotrexate Transport System | Ehrlich Tumor Cells | Transport Ability Tested |

Examination of Folate Receptor Alpha (FOLR1) Engagement

Folate Receptor Alpha (FOLR1), also known as FR-alpha, is a high-affinity folate-binding protein that is anchored to the cell membrane. uniprot.orgwikipedia.org It mediates the cellular uptake of folates through a process of receptor-mediated endocytosis. cancerindex.orgnih.gov Unlike the reduced folate carrier, FOLR1 is overexpressed in a variety of malignant tumors, particularly ovarian cancer, while having limited expression in normal tissues, making it an attractive target for cancer-specific therapies. nih.govnih.govmdpi.com

A thorough review of the scientific literature does not provide specific data on the engagement or binding affinity of this compound with Folate Receptor Alpha (FOLR1). While the compound is a folate analogue, its interaction with this specific receptor has not been characterized in the available research. Therefore, it is unknown whether this compound can bind to FOLR1 or be internalized by cells through this mechanism.

Structure Activity Relationships Sar and Molecular Design Principles

Elucidation of Structural Determinants Governing Antifolate Activity

The antifolate activity of compounds like 11-Oxahomoaminopterin is fundamentally linked to their ability to mimic the natural substrate, folic acid, and inhibit the enzyme dihydrofolate reductase (DHFR). The key structural determinants for the antifolate activity of aminopterin (B17811) analogs, including this compound, are centered around three main components: the pteridine (B1203161) ring, the p-aminobenzoyl moiety, and the glutamate (B1630785) side chain.

The central aromatic ring, derived from p-aminobenzoic acid, and its linkage to the pteridine ring, known as the C9-N10 bridge, play a significant role in orienting the molecule within the DHFR active site. Modifications in this region, as seen in this compound, directly impact the compound's conformation and, consequently, its inhibitory potency.

The terminal L-glutamate moiety is another critical determinant of antifolate activity. It contributes to the binding affinity for DHFR and is essential for the intracellular retention of these compounds through polyglutamylation, a process catalyzed by the enzyme folylpolyglutamate synthetase (FPGS). Polyglutamated forms of antifolates are often more potent inhibitors of DHFR and other folate-dependent enzymes and are retained within the cell for longer periods.

Correlative Analysis of C9-N10 Bridge Modifications with Biological Potency

A key modification in this compound is the alteration of the C9-N10 bridge, where the N10 nitrogen atom is replaced by an oxygen atom, and an additional methylene (B1212753) group is inserted between the oxygen and the C9 position of the pteridine ring. This modification significantly influences the molecule's flexibility, conformation, and ultimately, its biological potency.

Studies on this compound have shown that it possesses antifolate activity, as demonstrated by its ability to inhibit the growth of folate-requiring microorganisms and to inhibit Lactobacillus casei DHFR. nih.gov However, its potency is considerably lower than that of methotrexate (B535133), a closely related and clinically used antifolate. The growth inhibitory activity of this compound in L-1210 cell lines in culture was found to be 15 times weaker than that of methotrexate. nih.gov Furthermore, despite its in vitro antifolate activity, this compound was inactive against L-1210 leukemia in mice at a maximum dose of 48 mg/kg. nih.gov

A related analog, 11-thiohomoaminopterin (B1663915), where the N10 nitrogen is replaced by a sulfur atom, also exhibits antifolate activity against microorganisms and inhibits Lactobacillus casei DHFR. nih.gov Similar to its oxygen counterpart, 11-thiohomoaminopterin did not show any antitumor activity against L-1210 lymphoid leukemia in mice at a maximum dose of 48 mg/kg. nih.gov This suggests that the modification of the C9-N10 bridge, whether with an oxygen or a sulfur atom in this specific "homo" configuration, leads to a decrease in in vivo antitumor efficacy compared to classical antifolates like methotrexate.

| Compound | C9-N10 Bridge Modification | Biological Activity Summary |

|---|---|---|

| Aminopterin | -CH2-NH- | Potent DHFR inhibitor and antitumor agent. |

| Methotrexate | -CH2-N(CH3)- | Potent DHFR inhibitor and widely used antitumor agent. |

| This compound | -CH2-O-CH2- | Shows antifolate activity and inhibits L. casei DHFR. nih.gov 15-fold weaker than methotrexate against L-1210 cells in culture. nih.gov Inactive against L-1210 leukemia in mice. nih.gov |

| 11-Thiohomoaminopterin | -CH2-S-CH2- | Shows antifolate activity and inhibits L. casei DHFR. nih.gov Inactive against L-1210 leukemia in mice. nih.gov |

Rational Design Strategies for Developing this compound Analogs with Altered Selectivity or Potency

The rational design of novel this compound analogs aims to improve their therapeutic index by enhancing their potency against target enzymes, increasing their selectivity for tumor cells, or overcoming mechanisms of drug resistance. Several strategies can be employed to achieve these goals:

Modification of the Pteridine Ring: Introduction of substituents on the pteridine ring can modulate the binding affinity for DHFR. For instance, modifications at the N5 position have been explored in other antifolate series to enhance inhibitory activity.

Further Alterations of the C9-N10 Bridge: While the introduction of an oxygen atom in this compound resulted in reduced potency, other modifications to the bridge could be explored. This includes altering the length of the linker, introducing different heteroatoms, or incorporating rigidifying elements to lock the molecule into a more favorable conformation for DHFR binding.

Variation of the Glutamate Side Chain: Replacing the L-glutamate moiety with other amino acids or peptidomimetic structures can influence the compound's transport into cells and its susceptibility to polyglutamylation. This can be a strategy to achieve selective uptake by tumor cells that overexpress certain transporters. For example, analogs of methotrexate and aminopterin containing a basic amino acid side chain have been synthesized to explore alternative transport mechanisms.

Targeting Drug-Resistant Cell Lines: A key challenge in antifolate therapy is the development of drug resistance. Rational design can focus on creating analogs that are less susceptible to resistance mechanisms, such as impaired transport into the cell or reduced polyglutamylation.

Application of Computational Chemistry and Molecular Modeling in SAR Studies

Computational chemistry and molecular modeling are indispensable tools in the study of SAR and the rational design of novel antifolates, including analogs of this compound. These methods provide valuable insights into the interactions between ligands and their target enzymes at the molecular level.

Molecular Docking: This technique can be used to predict the binding mode of this compound and its analogs within the active site of DHFR. By visualizing the docked poses, researchers can understand how specific structural modifications affect the binding affinity and identify key interactions, such as hydrogen bonds and hydrophobic contacts.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By developing QSAR models for this compound analogs, it is possible to predict the potency of novel, unsynthesized compounds and prioritize the most promising candidates for synthesis and biological evaluation.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-receptor complex, allowing researchers to study the conformational changes and flexibility of both the inhibitor and the enzyme upon binding. This can reveal important information about the stability of the complex and the role of specific interactions in the binding process.

By integrating these computational approaches with traditional synthetic chemistry and biological testing, the process of drug discovery and development for novel antifolates based on the this compound scaffold can be significantly accelerated and made more efficient.

Preclinical Evaluation and Comparative Pharmacological Studies

In Vitro Antifolate Activity against Folate-Requiring Microorganisms

Data regarding the specific in vitro antifolate activity of 11-Oxahomoaminopterin against various folate-requiring microorganisms are not available in the currently accessible scientific literature. As an antifolate, it is hypothesized to function by inhibiting dihydrofolate reductase (DHFR), an essential enzyme in the folate metabolic pathway of many microorganisms. This inhibition would disrupt the synthesis of vital cellular components like purines, thymidylate, and certain amino acids, thereby impeding microbial growth. However, without specific experimental data, the spectrum of activity and the minimum inhibitory concentrations (MICs) for this compound against specific bacteria, fungi, or protozoa remain undetermined.

Comparative In Vitro Growth Inhibitory Activity in Established Cell Lines (e.g., L-1210 and Ehrlich Tumor Cell Lines)

Detailed studies quantifying the in vitro growth inhibitory activity of this compound against the L-1210 murine leukemia cell line and the Ehrlich tumor cell line have not been identified in publicly available research. The L-1210 and Ehrlich ascites carcinoma cell lines are standard models for the preliminary screening of potential anticancer agents, particularly antifolates. Comparative analyses typically involve determining the IC50 value, which is the concentration of the compound required to inhibit cell growth by 50%. This value for this compound, and a direct comparison to established antifolates under identical experimental conditions, is not presently available.

Preclinical In Vivo Antitumor Evaluation (e.g., efficacy in murine L-1210 leukemia models)

Information from preclinical in vivo studies evaluating the antitumor efficacy of this compound in murine models, such as the L-1210 leukemia model, is not documented in the accessible scientific literature. Such studies are crucial for assessing the therapeutic potential of a compound and typically measure parameters like the increase in lifespan (% ILS) of tumor-bearing mice treated with the compound compared to an untreated control group. The optimal dosing schedule and the maximum tolerated dose would also be determined in these types of preclinical evaluations. Without this data, the in vivo antitumor activity of this compound remains uncharacterized.

Q & A

Q. Table 1: Synthesis Parameters

| Step | Parameters/Techniques | Reference |

|---|---|---|

| Reaction Conditions | 30°C, pH 6.8, inert atmosphere | |

| Purification | Silica gel chromatography (EtOAc) | |

| Characterization | NMR (DMSO-d₆), HPLC (C18 column) |

Basic: How can researchers characterize the purity and structural integrity of this compound post-synthesis?

Methodological Answer:

Use a combination of analytical techniques:

- Nuclear Magnetic Resonance (NMR) : Assign peaks to verify the oxahomo bridge and folate backbone.

- High-Performance Liquid Chromatography (HPLC) : Quantify purity using a C18 column with UV detection (λ = 280 nm).

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS for ionization) and fragmentation patterns.

- X-ray Crystallography (if available): Resolve 3D structure for definitive confirmation .

Advanced: What methodological approaches are recommended to investigate the mechanism of action of this compound in cancer cell lines?

Methodological Answer:

- In vitro assays : Measure IC₅₀ values using MTT or CellTiter-Glo® assays across multiple cell lines (e.g., HeLa, MCF-7).

- Molecular docking : Use software like AutoDock Vina to predict binding affinity to dihydrofolate reductase (DHFR).

- Gene expression profiling : Apply RNA-seq or qRT-PCR to assess downstream folate pathway genes (e.g., TYMS, DHFR).

- Competitive binding studies : Compare with methotrexate using radiolabeled folate analogues .

Advanced: How should researchers address discrepancies in cytotoxicity data across studies involving this compound?

Methodological Answer:

- Control variables : Standardize cell culture conditions (passage number, media composition) and compound solubility (DMSO concentration).

- Replicate experiments : Perform triplicate runs with independent batches.

- Statistical analysis : Apply ANOVA or mixed-effects models to account for inter-study variability.

- Meta-analysis : Systematically compare datasets using PRISMA guidelines to identify confounding factors (e.g., assay type, exposure time) .

Basic: What are the best practices for conducting a literature review on this compound's pharmacological properties?

Methodological Answer:

- Database selection : Use PubMed, Scopus, and Web of Science with keywords: "this compound," "folate analogue," "antitumor."

- Framework application : Apply PICO (Population, Intervention, Comparison, Outcome) to filter clinical/preclinical studies.

- Critical appraisal : Use tools like GRADE for evidence quality assessment.

- Data extraction : Tabulate IC₅₀ values, models used, and mechanistic insights .

Advanced: What strategies optimize the design of in vivo studies evaluating this compound's antitumor efficacy?

Methodological Answer:

- Model selection : Use immunodeficient mice (e.g., NOD/SCID) xenografted with human tumors.

- Dosage regimen : Conduct pharmacokinetic studies to determine optimal dosing (e.g., 5–20 mg/kg, intraperitoneal).

- Endpoint metrics : Measure tumor volume (calipers), survival rates, and metastasis (histopathology).

- Ethical compliance : Follow ARRIVE guidelines for animal welfare reporting .

Advanced: How can computational chemistry methods support the study of this compound's molecular interactions?

Methodological Answer:

- Molecular dynamics (MD) : Simulate binding stability to DHFR over 100-ns trajectories (software: GROMACS).

- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity.

- ADMET prediction : Use SwissADME to estimate bioavailability and toxicity .

Basic: What analytical techniques are most effective for quantifying this compound in biological matrices?

Methodological Answer:

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : Achieve nanogram-level sensitivity with MRM transitions.

- Sample preparation : Deproteinize plasma via acetonitrile precipitation.

- Validation : Follow ICH guidelines for linearity (R² > 0.99), precision (CV < 15%), and recovery (>80%) .

Advanced: What experimental frameworks are suitable for comparative studies between this compound and other folate analogues?

Methodological Answer:

- Head-to-head assays : Test compounds in parallel under identical conditions (e.g., DHFR inhibition assays).

- Synergy analysis : Use Chou-Talalay combination indices to evaluate interactions with methotrexate.

- Structural comparisons : Overlay crystallographic data (e.g., PyMOL) to identify key binding differences .

Advanced: How can researchers integrate multi-omics data to elucidate this compound's systemic effects?

Methodological Answer:

- Transcriptomics : Perform RNA-seq to identify differentially expressed genes (DESeq2 pipeline).

- Proteomics : Use TMT labeling and LC-MS/MS to quantify protein abundance changes.

- Pathway enrichment : Apply KEGG/GO analysis to map folate metabolism disruptions.

- Data integration : Use Cytoscape for network modeling of omics interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.